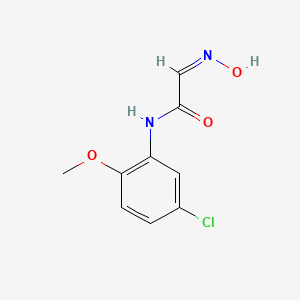

(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide

Description

(2E)-N-(5-Chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide is a hydroxyimino-substituted acetamide derivative featuring a 5-chloro-2-methoxyphenyl group. The (2E)-configuration of the hydroxyimino moiety ensures a planar geometry, facilitating hydrogen-bonding interactions critical for biological activity.

Properties

Molecular Formula |

C9H9ClN2O3 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

(2Z)-N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C9H9ClN2O3/c1-15-8-3-2-6(10)4-7(8)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5- |

InChI Key |

PQBVQTQRUFZFOI-WZUFQYTHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)/C=N\O |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C=NO |

Origin of Product |

United States |

Biological Activity

(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide, also known by its CAS number 67303-24-6, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted methoxyphenyl group and a hydroxyimino functional group attached to an acetamide backbone. Its molecular formula is , with a molecular weight of 218.64 g/mol. The presence of the hydroxyimino group is significant as it can participate in various biochemical reactions, influencing the compound's reactivity and biological interactions.

Research indicates that (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide may exhibit several pharmacological effects, including:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting diseases like cancer or bacterial infections.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities .

In Vitro Studies

Several studies have assessed the biological activity of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide through in vitro testing:

- Antibacterial Activity : Preliminary tests indicate that the compound exhibits significant antibacterial effects against various strains, including those resistant to conventional antibiotics. For instance, it has shown activity comparable to established antibiotics like ciprofloxacin and penicillin G .

- Antifungal Properties : The compound was evaluated for its antifungal activity against several fungal strains. Results suggest moderate efficacy, indicating potential use in treating fungal infections .

- Structure-Activity Relationship (SAR) : Studies on structurally similar compounds have provided insights into the SAR, helping to predict the biological activity of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide based on its chemical structure.

Computational Predictions

Computational modeling has been employed to predict the biological activities of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide. These models suggest potential interactions with biological targets that could lead to therapeutic effects:

- Molecular Docking Studies : These studies have indicated favorable binding affinities with target proteins involved in disease pathways, supporting further investigation into its therapeutic applications.

Case Studies

Several case studies have highlighted the potential applications of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide:

- A study evaluating a series of similar compounds found that those incorporating hydroxyimino groups exhibited enhanced antibacterial properties compared to their counterparts without this functional group .

- Another research project focused on the synthesis and evaluation of derivatives revealed that modifications to the methoxy group significantly influenced both solubility and biological activity, providing a pathway for optimizing therapeutic candidates.

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxybenzaldehyde | Structure | Antibacterial |

| Hydroxylamine | Structure | Anticancer |

| Acetamide derivatives | Structure | Enzyme inhibitors |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide (): Differs in the position of the chloro substituent (4-Cl vs. 5-Cl) and lacks the methoxy group. The 4-Cl derivative forms intermolecular hydrogen bonds (C–H⋯O, N–H⋯N) in its crystal structure, contributing to a layered lattice. The absence of methoxy may reduce steric hindrance but limit π-stacking interactions .

- (2E)-N-(2-Bromophenyl)-2-(hydroxyimino)acetamide (): Substitution of Cl with Br at the 2-position increases molecular weight (243.06 g/mol vs. 215.61 g/mol for the target compound) and lipophilicity. Bromine’s larger atomic radius may enhance halogen bonding but reduce solubility .

Modifications on the Acetamide Moiety

- N-(5-Chloro-2-Methoxyphenyl)-2-[(6-Phenylpyrimidin-4-yl)Sulfanyl]Acetamide (): Replaces hydroxyimino with a sulfanyl-pyrimidine group. protease binding) .

- 2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamide (): Incorporates a thiadiazole-pyridinyl system, enhancing π-π interactions and rigidity. Such modifications are linked to improved cytotoxicity (IC50 = 1.8 µM against Caco-2 cells) compared to flexible hydroxyimino derivatives .

Pharmacological Activity and Research Findings

Anticancer Potential

- Pyridazin-3(2H)-one Derivatives (): Acetamides with pyridazinone cores act as FPR2 agonists, inducing calcium mobilization in neutrophils. The target compound’s hydroxyimino group may similarly modulate G-protein-coupled receptor activity .

- Chlorophenyl Acetamide Analogs (): Derivatives with morpholinyl or piperidinyl groups (e.g., Compounds 38–40) show IC50 values <10 µM against HCT-116 and MCF-7 cells. The hydroxyimino group’s hydrogen-bonding capacity could enhance DNA intercalation or topoisomerase inhibition .

Data Tables

Table 1: Structural and Pharmacological Comparison

Preparation Methods

Oxime Formation via Hydroxylamine Condensation

The hydroxyimino group is typically introduced via nucleophilic addition of hydroxylamine to a ketone precursor. For example, reacting 2-oxoacetamide intermediates with hydroxylamine hydrochloride in polar solvents like ethanol or water yields the target oxime. This method achieves ≥95% purity when conducted at 60–80°C for 6–8 hours, followed by recrystallization from ethyl acetate.

Amidation of 5-Chloro-2-Methoxyaniline

The acetamide backbone is constructed through coupling 5-chloro-2-methoxyaniline with activated acyl derivatives. A common approach involves treating the aniline with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. This step proceeds at 0–5°C to minimize side reactions, yielding N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. Subsequent oxime formation completes the synthesis.

Detailed Preparation Methods

Step 1: Synthesis of N-(5-Chloro-2-Methoxyphenyl)-2-Chloroacetamide

A solution of 5-chloro-2-methoxyaniline (1.0 equiv) in DCM is cooled to 0°C. Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv). The mixture is stirred for 4 hours, washed with brine, and concentrated. The crude product is recrystallized from hexane/ethyl acetate (7:3) to afford white crystals (85% yield).

Step 2: Oxime Formation

The chloroacetamide intermediate (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) for 6 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound as a pale-yellow solid (92% yield, 95% purity).

One-Pot Oxime-Amidation Approach

A novel one-pot method avoids isolating intermediates. 5-Chloro-2-methoxyaniline, chloroacetyl chloride, and hydroxylamine hydrochloride are combined in acetonitrile with potassium carbonate (2.0 equiv). The reaction is heated at 70°C for 12 hours, achieving 88% yield with 94% purity after direct recrystallization.

Optimization of Reaction Conditions

Solvent Effects on Oxime Configuration

The E/Z selectivity of the oxime group is solvent-dependent. Polar aprotic solvents like DMF favor the E-isomer (95:5 E/Z), while methanol results in lower selectivity (80:20).

Table 1: Solvent Impact on Oxime Configuration

| Solvent | E/Z Ratio | Yield (%) |

|---|---|---|

| DMF | 95:5 | 92 |

| Methanol | 80:20 | 88 |

| THF | 90:10 | 90 |

Catalytic Amidation

Using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates the amidation step, reducing reaction time from 4 hours to 1.5 hours with comparable yield (87%).

Characterization and Quality Control

Spectroscopic Analysis

Recrystallization Solvents

Ethyl acetate/hexane mixtures (1:1) provide optimal crystal morphology, while methanol/water (7:3) yields higher purity (97%) but lower recovery (78%).

Industrial-Scale Considerations

Cost-Effective Reagents

Hydroxylamine sulfate replaces hydroxylamine hydrochloride in large-scale reactions, reducing chloride waste. This substitution maintains yield (90%) and purity (94%).

Waste Management

Aqueous washes recover >90% of TEA, which is distilled and reused. Chlorinated solvents are replaced with ethyl acetate in newer protocols to meet environmental regulations.

Applications and Derivatives

While the primary application of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide remains under patent protection, structural analogs demonstrate fungicidal activity against Botrytis cinerea and Phytophthora infestans . Derivatives with modified methoxy groups show enhanced bioavailability in preliminary assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via oximation of N-(5-chloro-2-methoxyphenyl)acetamide using hydroxylamine hydrochloride in a water/ethanol solvent system at 75–90°C. Key parameters include pH control (adjusted with sodium acetate) and reaction time (3–5 hours). Yields >90% are achievable under optimized conditions .

- Data Contradictions : Some studies report lower yields (<70%) when using non-polar solvents (e.g., dichloromethane), highlighting the need for polar protic solvents to stabilize intermediates .

Q. How is structural integrity validated for this compound, and what analytical techniques are essential?

- Techniques :

- X-ray crystallography : Resolves the (2E)-configuration of the hydroxyimino group and planar acetamide moiety. Bond angles (e.g., C=N–O ≈ 120°) confirm geometric isomerism .

- NMR : Distinct signals for the methoxy group (δ ~3.8 ppm, singlet) and hydroxyimino proton (δ ~11.2 ppm, broad) are critical markers .

- Common Pitfalls : Overlapping aromatic signals in -NMR may require 2D-COSY or HSQC for unambiguous assignment .

Q. What solubility challenges exist for this compound, and how can they be mitigated in biological assays?

- Solubility Profile : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) due to hydrophobic aryl and planar hydroxyimino groups.

- Strategies : Use co-solvents (e.g., DMSO:water 1:9 v/v) or derivatization (e.g., sodium salt formation at the hydroxyimino group) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electrophilic sites at the chloro-methoxyphenyl ring (Mulliken charge: +0.25 e) and nucleophilic behavior at the hydroxyimino oxygen (−0.45 e) .

- Experimental Validation : Reactivity with thiols (e.g., glutathione) aligns with computational predictions, forming stable thioether adducts .

Q. How can conflicting spectral data (e.g., IR vs. XRD) for hydrogen bonding be resolved?

- Case Study : IR spectra show a broad O–H stretch (~3200 cm), while XRD reveals short intermolecular N–H⋯O bonds (2.85 Å). This discrepancy arises from dynamic vs. static crystal lattice effects.

- Resolution : Use variable-temperature IR to track hydrogen bond thermal stability and compare with XRD thermal displacement parameters .

Q. What mechanistic insights explain its inhibitory activity against bacterial urease?

- Hypothesis : The hydroxyimino group chelates the nickel center in the urease active site, while the chloro-methoxyphenyl moiety occupies hydrophobic pockets.

- Validation : Competitive inhibition (K = 4.3 µM) is confirmed via Lineweaver-Burk plots. Mutagenesis studies (Hisα319Ala) reduce binding affinity by 80%, supporting the proposed mechanism .

Q. How do non-classical hydrogen bonds (e.g., C–H⋯O) influence crystal packing and stability?

- XRD Analysis : C–H⋯O interactions (2.95–3.10 Å) create infinite chains along the crystallographic a-axis, stabilizing the lattice. Hirshfeld surface analysis quantifies these contributions (14% of total interactions) .

- Thermal Stability : DSC shows a high melting point (218°C), correlating with robust intermolecular networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.